molecular formula C15H16BrN2O4P B1488572 5-Bromo-3-indolyl phosphate p-toluidine salt CAS No. 80008-69-1

5-Bromo-3-indolyl phosphate p-toluidine salt

Cat. No. B1488572
CAS RN: 80008-69-1
M. Wt: 399.18 g/mol
InChI Key: MTKYSMVJOACNBO-UHFFFAOYSA-N
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Description

5-Bromo-3-indolyl phosphate p-toluidine salt is an important compound extensively used in the biomedical sector . It plays a crucial role as a substrate for alkaline phosphatase, facilitating the accurate identification of phosphatase activities and enzyme-labeled antibodies, thereby enabling precise detection .


Molecular Structure Analysis

The molecular formula of 5-Bromo-3-indolyl phosphate p-toluidine salt is C8H6BrClNO4P·C7H9N . It has a molecular weight of 433.62 .


Chemical Reactions Analysis

5-Bromo-3-indolyl phosphate p-toluidine salt serves as a substrate for the enzyme alkaline phosphatase . The reaction product has a blue color and is insoluble in water . The blue color can be visually detected .


Physical And Chemical Properties Analysis

5-Bromo-3-indolyl phosphate p-toluidine salt is a solid at 20 degrees Celsius . It is soluble in DMF at 20 mg/mL but insoluble in water . It should be stored under inert gas at a temperature below 0°C .

Scientific Research Applications

Blotting Techniques

5-Bromo-3-indolyl phosphate p-toluidine salt is widely used in blotting techniques such as Northern, Southern, and Western blotting . It serves as a substrate for alkaline phosphatase, which, when combined with NBT (nitro blue tetrazolium), forms a colored precipitate indicating the presence of the target molecule .

In Situ Hybridization

In situ hybridization techniques employ this compound to detect specific DNA or RNA sequences within tissue sections or cell preparations. The compound acts as a chromogenic substrate for alkaline phosphatase-conjugated probes .

Immunohistochemistry

Immunohistochemistry utilizes 5-Bromo-3-indolyl phosphate p-toluidine salt to visualize antigen-antibody interactions. The compound reacts with alkaline phosphatase-labeled antibodies, resulting in a color change that marks the location of the antigen within the tissue .

Enzyme Activity Detection

This compound is crucial in detecting phosphatase activities and enzyme-labeled antibodies in biomedical research. It allows for precise detection and identification of these enzymes, which is essential for various diagnostic applications .

Molecular Weight Determination

The molecular weight of 5-Bromo-3-indolyl phosphate p-toluidine salt is 433.62 g/mol , which is significant when preparing stock solutions and calculating concentrations for experimental protocols .

Solubility Properties

It is soluble in dimethylformamide, which is important for preparing stock solutions that can be further diluted or mixed with other reagents for various experimental setups .

Mechanism of Action

Target of Action

The primary target of the compound 5-Bromo-3-indolyl phosphate p-toluidine salt is the enzyme known as alkaline phosphatase . Alkaline phosphatase is a hydrolase enzyme responsible for removing phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids .

Mode of Action

5-Bromo-3-indolyl phosphate p-toluidine salt interacts with its target, alkaline phosphatase, through a process known as enzymatic dephosphorylation . This process involves the removal of a phosphate group from the compound by the enzyme. The compound is then converted to indoxyl, which subsequently tautomerizes to a ketone . In basic pH values, this ketone dimerizes, releasing H+ ions .

Biochemical Pathways

The interaction of 5-Bromo-3-indolyl phosphate p-toluidine salt with alkaline phosphatase affects the biochemical pathway of phosphate metabolism. The dephosphorylation process leads to the production of indoxyl, which can further undergo processes to form various compounds, impacting multiple downstream effects .

Pharmacokinetics

It is known that the compound is soluble in dimethylformamide , which may influence its bioavailability.

Result of Action

The action of 5-Bromo-3-indolyl phosphate p-toluidine salt results in the production of an insoluble product that is easily observable due to its purple color . This is particularly useful in various applications, including Northern, Southern, and Western blotting, in situ hybridization, and immunohistochemistry .

Action Environment

The action, efficacy, and stability of 5-Bromo-3-indolyl phosphate p-toluidine salt can be influenced by environmental factors. For instance, the compound is sensitive to light and moisture, and it is recommended to be stored at -20°C . Furthermore, the compound’s solubility in dimethylformamide suggests that the presence of this solvent in the environment could impact the compound’s action .

Safety and Hazards

5-Bromo-3-indolyl phosphate p-toluidine salt may cause eye and skin irritation . It may also cause respiratory and digestive tract irritation . It is toxic if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including wearing protective gloves and clothing, and ensuring adequate ventilation .

properties

IUPAC Name

(5-bromo-1H-indol-3-yl) dihydrogen phosphate;4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrNO4P.C7H9N/c9-5-1-2-7-6(3-5)8(4-10-7)14-15(11,12)13;1-6-2-4-7(8)5-3-6/h1-4,10H,(H2,11,12,13);2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKYSMVJOACNBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N.C1=CC2=C(C=C1Br)C(=CN2)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-indolyl phosphate p-toluidine salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does BIP contribute to the detection of alkaline phosphatase (ALP) in chemiluminescent assays?

A1: BIP acts as a substrate for ALP. When ALP hydrolyzes BIP, it generates hydrogen peroxide (H2O2) []. This H2O2 can then be detected through a chemiluminescent reaction, typically involving a reagent like Isoluminol and microperoxidase (m-POD). The intensity of the chemiluminescence signal is directly proportional to the amount of ALP present in the sample [].

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